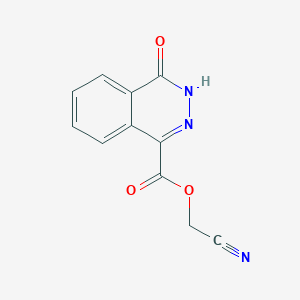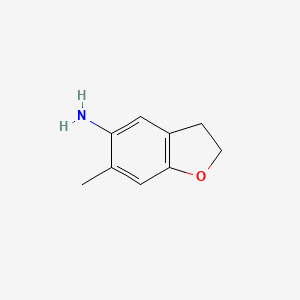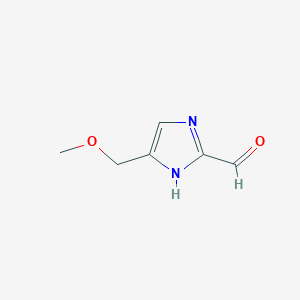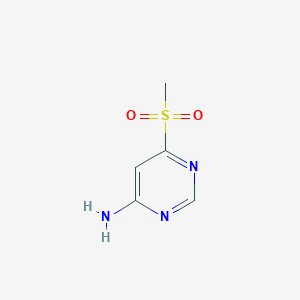
cyanomethyl 4-oxo-3H-phthalazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyanomethyl 4-oxo-3H-phthalazine-1-carboxylate, also known as CPCCOEt, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the family of phthalazine derivatives, which are known to exhibit a wide range of biological activities. CPCCOEt has been shown to modulate the activity of metabotropic glutamate receptor subtype 1 (mGluR1), making it a promising candidate for the treatment of various neurological disorders.
Mecanismo De Acción
Cyanomethyl 4-oxo-3H-phthalazine-1-carboxylate acts as a selective antagonist of mGluR1, which is a G protein-coupled receptor that is widely expressed in the central nervous system. By blocking the activity of mGluR1, cyanomethyl 4-oxo-3H-phthalazine-1-carboxylate reduces the release of glutamate, a neurotransmitter that is implicated in several neurological disorders. This leads to a reduction in neuronal excitability and improved cognitive function.
Biochemical and Physiological Effects:
cyanomethyl 4-oxo-3H-phthalazine-1-carboxylate has been shown to have several biochemical and physiological effects. It reduces the release of glutamate, which is known to cause excitotoxicity and neuronal damage. It also improves the function of the blood-brain barrier, which is crucial for maintaining the integrity of the central nervous system. cyanomethyl 4-oxo-3H-phthalazine-1-carboxylate has been shown to have a low toxicity profile, making it a promising candidate for further development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Cyanomethyl 4-oxo-3H-phthalazine-1-carboxylate has several advantages for lab experiments. It is a highly specific antagonist of mGluR1, making it a useful tool for studying the role of this receptor in various neurological disorders. It has a low toxicity profile, making it safe for use in animal models. However, cyanomethyl 4-oxo-3H-phthalazine-1-carboxylate has some limitations. It is a synthetic compound, which means that it may not accurately reflect the effects of naturally occurring compounds. It also has a relatively short half-life, which may limit its effectiveness in long-term studies.
Direcciones Futuras
There are several future directions for the study of cyanomethyl 4-oxo-3H-phthalazine-1-carboxylate. One potential application is in the treatment of Parkinson's disease, where it has been shown to improve motor function in animal models. Another potential application is in the treatment of Alzheimer's disease, where it has been shown to improve cognitive function. Further research is needed to determine the optimal dosage and administration of cyanomethyl 4-oxo-3H-phthalazine-1-carboxylate for these applications. Additionally, cyanomethyl 4-oxo-3H-phthalazine-1-carboxylate may have potential applications in other neurological disorders, such as schizophrenia and epilepsy.
Métodos De Síntesis
The synthesis of cyanomethyl 4-oxo-3H-phthalazine-1-carboxylate involves the reaction of 4-hydroxyphthalic acid with cyanomethyl ethyl ether in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then treated with acetic anhydride and triethylamine to yield cyanomethyl 4-oxo-3H-phthalazine-1-carboxylate in high purity. The synthesis process has been optimized to ensure high yield and purity of the final product.
Aplicaciones Científicas De Investigación
Cyanomethyl 4-oxo-3H-phthalazine-1-carboxylate has been extensively studied for its potential therapeutic applications, particularly in the field of neurology. It has been shown to modulate the activity of mGluR1, which plays a crucial role in several neurological disorders such as Parkinson's disease, Alzheimer's disease, and schizophrenia. cyanomethyl 4-oxo-3H-phthalazine-1-carboxylate has been shown to improve cognitive function and reduce motor deficits in animal models of these diseases.
Propiedades
IUPAC Name |
cyanomethyl 4-oxo-3H-phthalazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3O3/c12-5-6-17-11(16)9-7-3-1-2-4-8(7)10(15)14-13-9/h1-4H,6H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKENQACYJFNUKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NNC2=O)C(=O)OCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
cyanomethyl 4-oxo-3H-phthalazine-1-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(3-Chlorophenyl)methyl-[2-(dimethylamino)ethyl]amino]propanoic acid](/img/structure/B7637578.png)
![3-[3-(Diethylamino)propyl-ethylamino]propanoic acid](/img/structure/B7637584.png)
![3-[2-(Diethylamino)ethyl-(2-methylpropyl)amino]propanoic acid](/img/structure/B7637585.png)





![5-[(Dimethylamino)methyl]thiophene-3-carbonitrile](/img/structure/B7637619.png)
![4-bromo-N-[(2-thiophen-3-yl-1,3-thiazol-4-yl)methyl]aniline](/img/structure/B7637623.png)

![N-[(4,5-dimethyl-1H-pyrazol-3-yl)methyl]cyclopropanamine](/img/structure/B7637636.png)
![N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]cyclopentanecarboxamide](/img/structure/B7637637.png)
![(E)-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-thiophen-2-ylprop-2-enamide](/img/structure/B7637645.png)